Enhanced Electron-Donating Capacity of 4-Amino-2,3,5-trimethylphenol Versus 2,4,6-Trimethylphenol in Electrochemical Oxidation
In a study of aminophenol derivatives by cyclic voltammetry on a glassy carbon electrode in acetonitrile, the electrochemical oxidation potential (Eₚₐ) of 4-amino-2,3,5-trimethylphenol (Compound 5 in the series) was found to be directly dependent on the Gibbs free energy of electrochemical oxidation (ΔGₜₒₜ), with the amino group and methyl substituents collectively lowering the oxidation potential compared to non-aminated trimethylphenol analogs [1]. The presence of the para-amino group shifts the oxidation potential cathodically (to less positive values) relative to 2,4,6-trimethylphenol, which lacks the amino substituent and therefore has a higher oxidation onset potential [2]. This difference reflects the greater electron-donating capacity conferred by the –NH₂ group acting in concert with three methyl groups, making 4-amino-2,3,5-trimethylphenol more readily oxidizable and a kinetically more efficient radical scavenger in chain-breaking antioxidant mechanisms [3].
| Evidence Dimension | Electrochemical oxidation potential (anodic peak potential, Eₚₐ) as a measure of electron-donating ability and antioxidant readiness |
|---|---|
| Target Compound Data | 4-Amino-2,3,5-trimethylphenol: Lower oxidation potential (cathodically shifted) due to combined electron donation from –NH₂ and three –CH₃ groups; DFT-calculated ΔGₜₒₜ correlates linearly with experimental Eₚₐ values across the aminophenol series [1] |
| Comparator Or Baseline | 2,4,6-Trimethylphenol (TMP): Higher oxidation potential; O–H bond dissociation energy (BDE) measured as 82.73 kcal/mol in benzene [2] |
| Quantified Difference | The para-NH₂ group reduces the oxidation potential by an estimated 200–400 mV relative to non-aminated trimethylphenols, based on established substituent effect correlations using Hammett constants for –NH₂ (σₚ = –0.66) and –CH₃ (σₘ = –0.07, σₚ = –0.17) [3] |
| Conditions | Cyclic voltammetry on glassy carbon electrode in acetonitrile with tetrabutylammonium perchlorate as supporting electrolyte; DFT calculations at B3LYP/6-311+G(p,d) level [1] |
Why This Matters
A lower oxidation potential directly correlates with faster radical-scavenging kinetics, meaning 4-amino-2,3,5-trimethylphenol can intercept reactive oxygen species more rapidly than non-aminated trimethylphenol analogs, a critical parameter for selecting antioxidant candidates in oxidative stability testing.
- [1] Beiginejad, H.; Amani, A.; Nematollahi, D.; Khoram, M.M. Thermodynamic Study of the Electrochemical Oxidation of Some Aminophenol Derivatives: Experimental and Theoretical Investigation. Electrochimica Acta, 2015, 154, 235–243. View Source
- [2] Lucarini, M.; Pedulli, G.F. Thermochemical and Kinetic Studies of a Bisphenol Antioxidant. Journal of Organic Chemistry, 2001, 66, 4506–4511. View Source
- [3] Substitution Effect of Phenol Derivatives on Electrochemical Oxidation Potentials: Correlation of Theoretical Reaction Gibbs Free Energies. https://ouci.dntb.gov.ua/. View Source
